4-Ethoxy-3-methylphenyl methyl sulfide

Lipophilicity Partition coefficient Drug-likeness

4-Ethoxy-3-methylphenyl methyl sulfide (CAS 1378808-10-6) is a disubstituted aryl methyl sulfide (thioanisole derivative) with a 4-ethoxy and a 3-methyl substituent on the phenyl ring. Its molecular formula is C₁₀H₁₄OS (MW 182.28 g/mol), and it has a computed XLogP3-AA of 3.1, placing it in a moderately lipophilic range suitable for membrane-permeable scaffold design.

Molecular Formula C10H14OS
Molecular Weight 182.28 g/mol
Cat. No. B7996827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-methylphenyl methyl sulfide
Molecular FormulaC10H14OS
Molecular Weight182.28 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)SC)C
InChIInChI=1S/C10H14OS/c1-4-11-10-6-5-9(12-3)7-8(10)2/h5-7H,4H2,1-3H3
InChIKeyNVVLNTOXYKOBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-3-methylphenyl Methyl Sulfide (CAS 1378808-10-6): Physicochemical Identity and Compound-Class Positioning for Procurement Decisions


4-Ethoxy-3-methylphenyl methyl sulfide (CAS 1378808-10-6) is a disubstituted aryl methyl sulfide (thioanisole derivative) with a 4-ethoxy and a 3-methyl substituent on the phenyl ring [1]. Its molecular formula is C₁₀H₁₄OS (MW 182.28 g/mol), and it has a computed XLogP3-AA of 3.1, placing it in a moderately lipophilic range suitable for membrane-permeable scaffold design [1]. The compound belongs to the aryl alkyl sulfide class, where the methyl sulfide (–SCH₃) group serves as a versatile synthetic handle for oxidation to sulfoxide or sulfone, while the ethoxy and methyl substituents modulate ring electronics and steric accessibility [2]. Commercially, it is typically supplied at 97% purity and is used as a research intermediate in pharmaceutical and agrochemical chemistry.

Why 4-Ethoxy-3-methylphenyl Methyl Sulfide Cannot Be Replaced by Generic Aryl Methyl Sulfides Without Experimental Validation


Aryl methyl sulfides are not interchangeable commodities. The specific 4-ethoxy-3-methyl substitution pattern dictates the compound's lipophilicity (XLogP3 = 3.1), ring-electron density, and steric environment around the sulfide sulfur, all of which directly affect reaction rates in oxidation, electrophilic aromatic substitution, and cross-coupling chemistries [1]. Replacing it with a simpler analog—such as 4-ethoxyphenyl methyl sulfide (XLogP3 = 2.7, MW 168.26) [2] or the positional isomer 3-ethoxy-4-methylphenyl methyl sulfide—alters the partition coefficient, the Hammett substituent constant sum at the reaction center, and the regiodirecting effects of the ring substituents [3]. These differences are quantifiable and can lead to divergent outcomes in multi-step syntheses, structure–activity relationship (SAR) campaigns, and late-stage functionalization strategies. The evidence below establishes where these differences are measurable and why they matter for scientific selection.

4-Ethoxy-3-methylphenyl Methyl Sulfide: Comparator-Anchored Quantitative Differentiation Evidence for Procurement and Experimental Design


Lipophilicity Differentiation: XLogP3 of 3.1 vs. 2.7 for 4-Ethoxyphenyl Methyl Sulfide (ΔLogP = +0.4)

4-Ethoxy-3-methylphenyl methyl sulfide has a computed XLogP3-AA of 3.1, whereas its closest demethylated analog, 4-ethoxyphenyl methyl sulfide (CAS 33733-78-7), has an XLogP3 of 2.7 [1][2]. The additional 3-methyl group on the target compound contributes approximately +0.4 log units of lipophilicity, consistent with the π-value of an aromatic methyl substituent. This difference places the target compound in a distinct lipophilicity window for blood–brain barrier penetration prediction and chromatographic method development.

Lipophilicity Partition coefficient Drug-likeness

Oxidation Rate Differentiation via Hammett Correlation: Predicted ~2–3× Rate Enhancement Over Unsubstituted Thioanisole

In the (salen)MnIII-catalyzed oxidation of para-substituted phenyl methyl sulfides with sodium metaperiodate (MeCN/H₂O 9:1, 20 °C), the second-order rate constant k₂ correlates with Hammett σₚ constants with ρ = –1.84 ± 0.06 (r = 0.998) [1]. Under these conditions, unsubstituted methyl phenyl sulfide (X=H) has k₂ = 4.16 × 10⁻³ M⁻¹s⁻¹, while the 4-methoxy analog (X=OCH₃) has k₂ = 16.4 × 10⁻³ M⁻¹s⁻¹ (3.9× faster) and the 4-methyl analog (X=CH₃) has k₂ = 10.4 × 10⁻³ M⁻¹s⁻¹ (2.5× faster). The target compound bears both a 4-ethoxy group (σₚ ≈ –0.24, comparable to –OCH₃) and a 3-methyl group (σₘ = –0.07), making it an even more activated sulfide than either mono-substituted comparator.

Oxidation kinetics Hammett equation Sulfoxide synthesis

Positional Isomer Differentiation: 4-Ethoxy-3-methyl vs. 3-Ethoxy-4-methyl Substitution Patterns Alter Regiochemical Reactivity

The target compound (4-ethoxy-3-methylphenyl methyl sulfide) and its positional isomer (3-ethoxy-4-methylphenyl methyl sulfide, CAS 1379275-97-4) have identical molecular formula (C₁₀H₁₄OS), molecular weight (182.28 g/mol), and computed XLogP3 (3.1) [1][2]. However, in the target compound, the strongly activating ethoxy group (–OCH₂CH₃, σₚ ≈ –0.24) is para to the methyl sulfide, exerting maximal resonance electron donation into the ring position ortho to the sulfide. In the positional isomer, the ethoxy is meta to the sulfide, where its resonance effect is attenuated and its inductive effect (–I) dominates. This difference in electronic topography alters the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on the ring: the target compound directs incoming electrophiles to the position ortho to both the ethoxy and the sulfide (C-2/C-6), whereas the positional isomer directs electrophiles to the position para to the ethoxy and ortho to the methyl (C-5).

Regioselectivity Electrophilic aromatic substitution Positional isomerism

Pharmacophoric Relevance: The 4-Ethoxy-3-methylphenyl Fragment Appears in Potent Bioactive Molecules (E2F Inhibitor IC₅₀ = 29.8 µM, Oxytocin Antagonist Kᵢ = 45 nM)

The 4-ethoxy-3-methylphenyl fragment is a key pharmacophoric element in HLM006474, a pan-E2F transcription factor inhibitor with an IC₅₀ of 29.8 µM against E2F4 DNA-binding activity in A375 melanoma cells [1]. Independently, a 1,2,4-triazole derivative bearing the 4-ethoxy-3-methylphenyl group (CHEMBL489387) demonstrates antagonist activity at the human oxytocin receptor with a Kᵢ of 45 nM in a cell-based β-lactamase reporter gene assay [2]. In both cases, the specific 4-ethoxy-3-methyl substitution pattern—rather than alternative alkoxy-methyl arrangements—was selected during medicinal chemistry optimization, implying that this substitution geometry contributes to target binding. The methyl sulfide group of the title compound can serve as a precursor to the sulfoxide, sulfone, or thioether linkages found in these bioactive molecules.

Pharmacophore E2F inhibitor Oxytocin antagonist Drug discovery

Molecular Weight Differentiation: 182.28 g/mol vs. 168.26 g/mol for the Demethylated Analog – Implications for Molar Stoichiometry and Shipping Classification

The target compound (MW 182.28 g/mol) is 14.02 g/mol heavier than 4-ethoxyphenyl methyl sulfide (MW 168.26 g/mol) due to the additional aromatic methyl group [1][2]. This 8.3% increase in molecular weight has practical consequences: for a reaction requiring 10 mmol of sulfide, 1.82 g of the target compound is needed vs. 1.68 g of the demethylated analog—a 140 mg difference per 10 mmol scale that scales linearly. Additionally, the higher MW affects shipping cost calculations for bulk orders and may influence the compound's classification under transport regulations.

Molecular weight Stoichiometry Logistics

4-Ethoxy-3-methylphenyl Methyl Sulfide: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of E2F Transcription Factor Inhibitor Scaffolds

The 4-ethoxy-3-methylphenyl fragment is a core pharmacophoric element in HLM006474, a validated pan-E2F inhibitor (IC₅₀ = 29.8 µM against E2F4) used in melanoma and nasopharyngeal carcinoma research [1]. The title methyl sulfide can be oxidized to the corresponding sulfoxide or sulfone, or converted via nucleophilic aromatic substitution, to install the 4-ethoxy-3-methylphenyl group into lead compounds. Researchers building E2F-targeted libraries should procure this specific sulfide to ensure the correct substitution geometry, as the positional isomer (3-ethoxy-4-methyl) would produce a different pharmacophoric presentation.

Physical Organic Chemistry: Hammett Correlation Studies on Disubstituted Aryl Methyl Sulfides

The compound's dual substitution (4-ethoxy + 3-methyl) makes it a valuable substrate for extending Hammett linear free-energy relationship (LFER) studies beyond mono-substituted systems. The established ρ value of –1.84 for (salen)MnIII-catalyzed oxidation of para-substituted phenyl methyl sulfides [2] can be tested for additivity using this disubstituted substrate. Its predicted k₂ (estimated 12–20 × 10⁻³ M⁻¹s⁻¹ under standard conditions) provides a testable hypothesis for mechanistic studies on the transmission of substituent effects through the aromatic ring.

Synthetic Methodology: Chemoselective Oxidation to Sulfoxide in the Presence of Electron-Rich Aromatics

With a computed XLogP3 of 3.1 and two electron-donating substituents activating the ring, the sulfide sulfur of this compound is a relatively nucleophilic and easily oxidized center [3]. This makes it a demanding test substrate for evaluating chemoselective oxidants (e.g., H₂O₂, mCPBA, NaIO₄, or enzymatic systems) that must oxidize the sulfide without epoxidizing or hydroxylating the electron-rich aromatic ring. Method-development groups can use this compound as a 'stress test' substrate to benchmark oxidant selectivity.

Agrochemical Intermediate: Building Block for Aryl Sulfide-Containing Pesticides and Herbicides

Aryl alkyl sulfides with alkoxy substituents are recurring structural motifs in agrochemical active ingredients, where the sulfide serves as a metabolically labile or pro-pesticidal functional group. The 4-ethoxy-3-methyl substitution pattern provides a specific combination of lipophilicity (XLogP3 = 3.1) [3] and ring electronics suitable for crop protection agent design. The 97% commercial purity grade supports direct use in parallel synthesis of agrochemical screening libraries without additional purification.

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